molecular formula C20H19F2N3O3 B2851642 N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892289-01-9

N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Katalognummer B2851642
CAS-Nummer: 892289-01-9
Molekulargewicht: 387.387
InChI-Schlüssel: DMNPFBVLDUXMCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C20H19F2N3O3 and its molecular weight is 387.387. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalysis

The compound has been studied for its effects on the structural, redox, and magnetic properties of Blatter radicals . These radicals are important in catalysis, particularly in reactions that require the transfer of electrons. The presence of the difluorophenyl group may influence the electron density and stability of the radicals, potentially leading to more efficient catalytic processes.

Enzyme Inhibition

Research suggests that derivatives of this compound may act as enzyme inhibitors. Enzyme inhibition is crucial in the development of new pharmaceuticals, especially for targeting diseases where overactivity of certain enzymes is a problem. This application could lead to the development of new drugs for conditions such as cancer or inflammatory diseases.

Antiviral Activity

The compound has shown potential in inhibiting the replication of viruses, such as the hepatitis C virus. This antiviral activity is significant for the development of new treatments for viral infections, which remain a major global health challenge.

Anti-inflammatory Properties

Due to its ability to inhibit cyclooxygenase-2, the compound has anti-inflammatory properties. This could be beneficial in the treatment of chronic inflammatory diseases and could lead to the development of new anti-inflammatory medications.

Agricultural Applications

In the agricultural sector, the compound has been shown to promote stem elongation and increase fruit yield in plants. This application could improve crop production and contribute to food security.

Material Science

The compound’s influence on the magnetic properties of Blatter radicals suggests potential applications in material science . Materials with specific magnetic properties are valuable in various technologies, including sensors, data storage, and electronic devices.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 3,4-difluoroaniline with ethyl acetoacetate to form 3,4-difluoro-N-ethylquinazolin-2(1H)-one, which is then reacted with pentanoyl chloride to form N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid. This acid is then converted to the corresponding amide using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).", "Starting Materials": [ "3,4-difluoroaniline", "ethyl acetoacetate", "pentanoyl chloride", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)" ], "Reaction": [ "Step 1: Condensation of 3,4-difluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 3,4-difluoro-N-ethylquinazolin-2(1H)-one.", "Step 2: Reaction of 3,4-difluoro-N-ethylquinazolin-2(1H)-one with pentanoyl chloride in the presence of a base such as triethylamine to form N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 3: Conversion of N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid to the corresponding amide using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS)." ] }

CAS-Nummer

892289-01-9

Produktname

N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Molekularformel

C20H19F2N3O3

Molekulargewicht

387.387

IUPAC-Name

N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C20H19F2N3O3/c1-2-3-4-9-25-19(27)14-7-5-12(10-17(14)24-20(25)28)18(26)23-13-6-8-15(21)16(22)11-13/h5-8,10-11H,2-4,9H2,1H3,(H,23,26)(H,24,28)

InChI-Schlüssel

DMNPFBVLDUXMCN-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F)NC1=O

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.